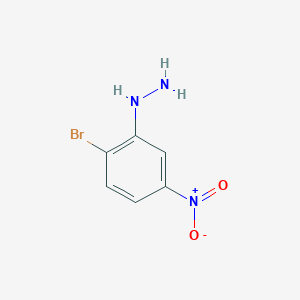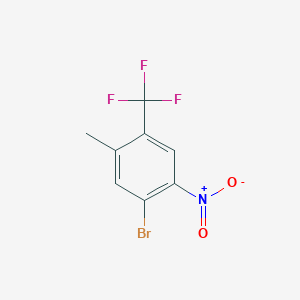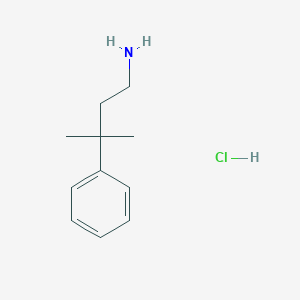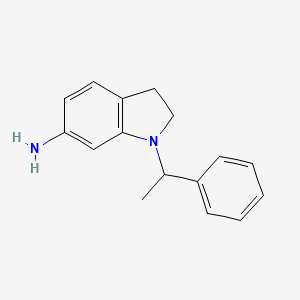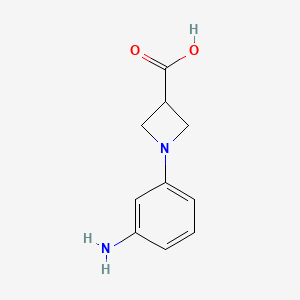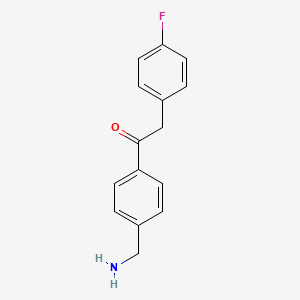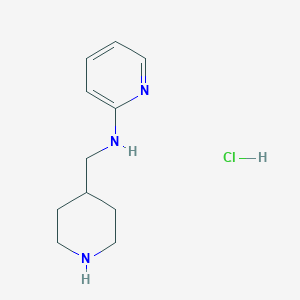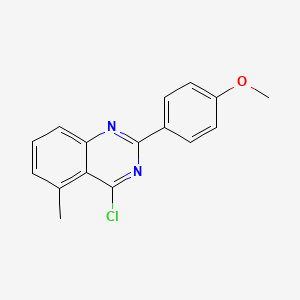
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
説明
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities. The purpose of
作用機序
The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is not fully understood. However, it has been hypothesized that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative stress. Moreover, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been shown to have anti-angiogenic effects, which can help prevent the growth of new blood vessels that are necessary for the growth of tumors.
実験室実験の利点と制限
One of the advantages of using 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and has been shown to have consistent biological activity across different batches. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for the research on 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its mechanism of action and identify new targets for drug development. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity of the final product. Finally, further studies could investigate the potential of this compound as a tool for studying various biological processes.
科学的研究の応用
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been extensively studied for its potential in treating various diseases. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline has been shown to have antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMSPXFOMTWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696114 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
CAS RN |
885277-29-2 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




